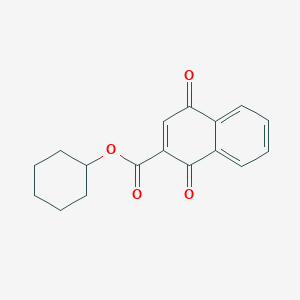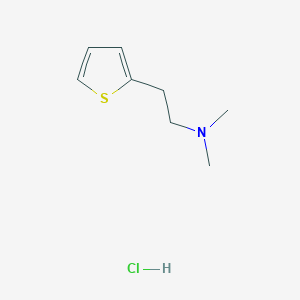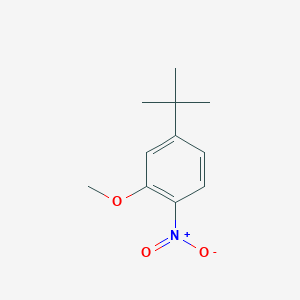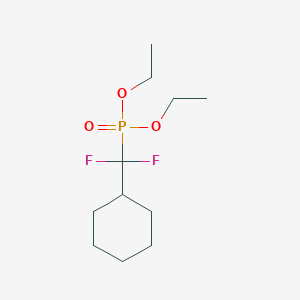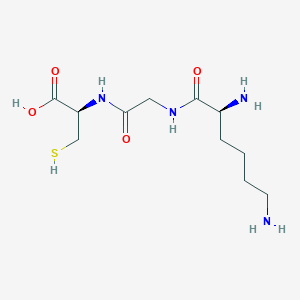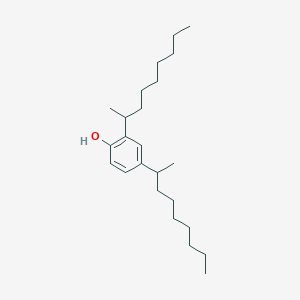
3-Methoxyundeca-2,4-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxyundeca-2,4-dienoic acid is an organic compound with the molecular formula C12H20O3 It is a conjugated diene with a methoxy group attached to the third carbon and a carboxylic acid group at the end of the chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyundeca-2,4-dienoic acid can be achieved through various methods. One common approach involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). This reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening by readdition of the methylthiolate anion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxyundeca-2,4-dienoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The double bonds in the diene system can be reduced to single bonds using hydrogenation reactions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles such as halides (e.g., NaI) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-hydroxyundeca-2,4-dienoic acid or 3-oxo-undeca-2,4-dienoic acid.
Reduction: Formation of 3-methoxyundecanoic acid.
Substitution: Formation of 3-halogenated undeca-2,4-dienoic acids.
Aplicaciones Científicas De Investigación
3-Methoxyundeca-2,4-dienoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and functional materials.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to naturally occurring compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methoxyundeca-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on nuclear receptors such as retinoic acid receptors, influencing gene expression and cellular processes. The methoxy group and the conjugated diene system play crucial roles in its binding affinity and activity .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Undecadienoic acid: Lacks the methoxy group, making it less reactive in certain chemical reactions.
3-Methoxy-2,4-hexadienoic acid: Shorter carbon chain, affecting its physical and chemical properties.
3-Methoxy-2,4-pentadienoic acid: Even shorter chain, with different reactivity and applications.
Uniqueness
3-Methoxyundeca-2,4-dienoic acid is unique due to its longer carbon chain and the presence of both a methoxy group and a conjugated diene system. This combination of features makes it a versatile compound for various chemical transformations and applications .
Propiedades
Número CAS |
143724-88-3 |
|---|---|
Fórmula molecular |
C12H20O3 |
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
3-methoxyundeca-2,4-dienoic acid |
InChI |
InChI=1S/C12H20O3/c1-3-4-5-6-7-8-9-11(15-2)10-12(13)14/h8-10H,3-7H2,1-2H3,(H,13,14) |
Clave InChI |
UBEILURWEKBGLJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CC(=CC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


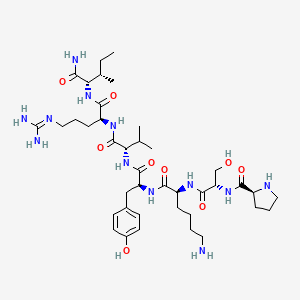
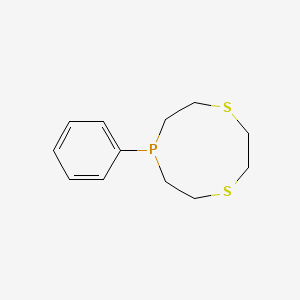
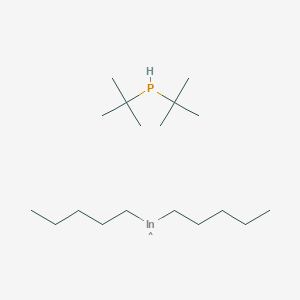
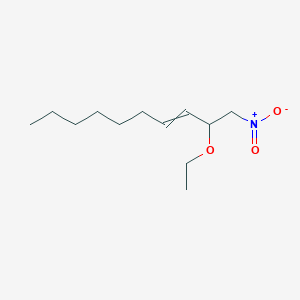
![3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene](/img/structure/B12557552.png)
![2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol](/img/structure/B12557557.png)
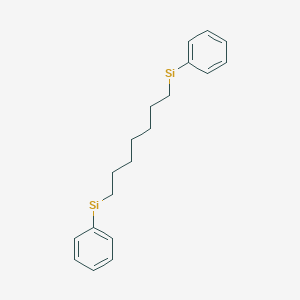
![Bicyclo[7.4.4]heptadecane](/img/structure/B12557563.png)
